molecular formula C7H3N3O2 B2520913 2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile CAS No. 890092-25-8

2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

Cat. No.: B2520913
CAS No.: 890092-25-8
M. Wt: 161.12
InChI Key: OBZYXZZEDIFHRY-UHFFFAOYSA-N
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Description

2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile ( 890092-25-8; Molecular Formula: C7H3N3O2; Average Mass: 161.12 g/mol) is a conformationally rigid, nitrogen-containing heterocycle that serves as a versatile and privileged scaffold in medicinal chemistry and drug discovery . This bicyclic structure incorporates a cyclopropane ring fused to a pyrrolidine derivative, presenting multiple functional handles, including two carbonyl groups and two nitrile groups, for further chemical exploration . Its primary research value lies in its application as a key precursor for the synthesis of novel Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a major class of therapeutics for type 2 diabetes . The 3-azabicyclo[3.1.0]hexane core induces conformational restriction, which is a critical strategy for optimizing the potency and selectivity of drug candidates . Beyond its diabetic research applications, the 3-azabicyclo[3.1.0]hexane structure is a recurring feature in a wide range of biologically active compounds, making this derivative a valuable building block for developing new agrochemicals and exploring other pharmaceutical targets . Research into this compound and its analogs includes studying their reactivity with various nucleophiles, leading to complex spirocyclic structures with potential biological activity . This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3N3O2/c8-2-6-1-7(6,3-9)5(12)10-4(6)11/h1H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBZYXZZEDIFHRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(C1(C(=O)NC2=O)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of primary amines and formaldehyde with 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile in boiling ethanol . The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the oxo groups, potentially leading to the formation of alcohols or other reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for pharmaceutical applications:

  • Histone Deacetylase Inhibition : Research indicates that derivatives of 2,4-Dioxo-3-azabicyclo[3.1.0]hexane can act as histone deacetylase inhibitors, which are important in cancer therapy due to their role in regulating gene expression .
  • Opioid Receptor Antagonism : Certain derivatives have shown potential as opioid receptor antagonists, which could be beneficial in pain management and addiction treatments .

Case Study 1: Synthesis and Activity of Spirocyclic Derivatives

A study conducted by Deng et al. focused on synthesizing bis-spirocyclic derivatives through 1,3-dipolar cycloaddition reactions. The resulting compounds were evaluated for their biological activity against various targets including histone deacetylases and opioid receptors. The study reported significant inhibitory effects, suggesting potential therapeutic applications in oncology and pain management .

Case Study 2: Structural Modifications for Enhanced Activity

Another investigation explored the modification of the bicyclic structure to enhance biological activity. By altering substituents at the C3 position of the azabicyclo framework, researchers were able to improve the selectivity and potency of the compounds against specific biological targets . This approach underscores the importance of structural diversity in medicinal chemistry.

Mechanism of Action

The mechanism by which 2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile exerts its effects involves interactions with specific molecular targets. The compound can act on enzymes and receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

3,6,6-Trimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile (CAS 1135-62-2)

  • Structure : Differs by an additional methyl group at position 3 and two methyl groups at 6,5.
  • Impact : Increased steric hindrance and hydrophobicity compared to the parent compound. The trimethyl substitution may reduce solubility but enhance metabolic stability .
  • Applications : Likely used in similar synthetic pathways but with tailored pharmacokinetic properties.

3-Azaspiro[5.5]undecane-1,5-dicarbonitrile,2,4-dioxo- (CAS 4355-15-1)

  • Structure : Spiro[5.5]undecane core vs. bicyclo[3.1.0]hexane.
  • Applications : Suitable for applications requiring extended ring systems, such as macrocyclic drug candidates.

rel-(1R,5S)-3-[(4-Methylphenyl)acetyl]-3-azabicyclo[3.1.0]hexane-1,5-dicarboxylic Acid

  • Structure : Replaces nitriles with carboxylic acids and adds a 4-methylphenylacetyl group.
  • Applications: Explored in neurological/psychiatric disorders due to its structural similarity to known GlyT1 inhibitors .

Antimicrobial Activity

  • Pyridine dicarbonitriles (e.g., 6-amino-2-imino derivatives) exhibit 12–16 mm inhibition zones against Gram-positive/-negative bacteria and Candida species .
  • The bicyclo[3.1.0] scaffold’s rigidity may enhance binding to microbial enzymes compared to flexible pyridine derivatives.

CNS-Targeted Therapeutics

  • Bicyclo[3.1.0] derivatives are explored as GlyT1 inhibitors (e.g., Boehringer Ingelheim’s WO2013017657) and mGlu2 agonists (e.g., Lilly’s WO2012173850) .
  • The nitrile groups in 2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile may serve as hydrogen bond acceptors, mimicking carboxylic acid derivatives in CNS drugs .

Biological Activity

2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile is a compound belonging to the class of bicyclic heterocycles, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C7H3N3O2
  • Molecular Weight : 161.12 g/mol
  • InChI Key : OBZYXZZEDIFHRY-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that compounds containing the azabicyclo[3.1.0]hexane moiety exhibit a variety of biological activities, including:

  • Antitumor Activity : Studies have shown that derivatives of this compound demonstrate significant antiproliferative effects against several cancer cell lines, including Jurkat (acute T cell leukemia), K562 (chronic myeloid leukemia), HeLa (cervical cancer), and Sk-mel-2 (melanoma) cells .
  • Mechanism of Action : The antiproliferative activity is attributed to the compound's ability to induce cell cycle arrest and apoptosis in cancer cells. For instance, specific derivatives have been reported to decrease the percentage of cells in the S phase of the cell cycle while increasing the proportion in the G0/G1 phase, indicating a halt in cell division .
  • Anti-inflammatory and Antibacterial Properties : In addition to its antitumor effects, compounds with this structural framework have shown anti-inflammatory and antibacterial activities .

1. Cytotoxicity Against Cancer Cell Lines

A study investigated the cytotoxic effects of various spiro-fused [3-azabicyclo[3.1.0]hexane] derivatives on different cancer cell lines using an MTS assay for cell proliferation assessment. The results indicated that certain compounds exhibited potent antiproliferative activity with IC50 values significantly lower than those of established chemotherapeutics like cisplatin .

Compound IDCell LineIC50 (µM)Mechanism
4aHeLa10Cell cycle arrest in G0/G1
4cK56215Induction of apoptosis
18Jurkat12Disruption of actin cytoskeleton

2. Mechanistic Studies on Cell Cycle Dynamics

Further analysis revealed that treatment with compounds 4a and 4c resulted in a marked decrease in the number of cells transitioning to the S phase, with flow cytometry confirming significant alterations in cell cycle progression compared to untreated controls .

Q & A

Q. Table 1: Synthesis Methods Comparison

MethodConditionsYieldKey Reference
Acid-Catalyzed HydrolysisH₂SO₄ in acetic acid, 20–25°CModerate
Michael AdditionK₂CO₃, DMF, 80°C72–92%

How is the structural confirmation of this bicyclic compound achieved?

Methodological Answer:
Structural validation employs:

  • X-ray Crystallography : Single-crystal diffraction (CCDC: 2142244†) confirms the bicyclo[3.1.0]hexane scaffold and substituent positions .
  • Spectroscopic Data : NMR (¹H/¹³C) and IR spectroscopy identify functional groups (e.g., carbonyl and nitrile stretches). Physical properties like density (1.44 g/cm³) and melting point (246.7°C) further corroborate structural integrity .

What are the key physicochemical properties relevant to experimental handling?

Methodological Answer:
Critical properties include:

  • Molecular Weight : 189.17 g/mol
  • Density : 1.44 g/cm³
  • Melting Point : 246.7°C
  • Boiling Point : 484.3°C at 760 mmHg
  • Solubility : Low aqueous solubility (1.56E-09 mmHg vapor pressure at 25°C), suggesting polar aprotic solvents (e.g., DMF, DMSO) for reactions .

Advanced Research Questions

How can reaction yields be optimized in Michael-initiated syntheses?

Methodological Answer:
Key variables include:

  • Base Selection : Strong bases like K₂CO₃ or DBU enhance deprotonation efficiency, accelerating the Michael addition step .
  • Temperature Control : Maintaining 80°C minimizes side reactions (e.g., polymerization of α-bromoennitriles).
  • Substrate Scope : Electron-deficient aryl groups on acetonitriles improve cyclization efficiency. For example, p-nitro substituents increase yields by 15–20% compared to electron-rich analogs .

Q. Table 2: Yield Optimization Variables

VariableOptimal ConditionImpact on Yield
BaseK₂CO₃+20% vs. NaOH
Temperature80°CPrevents side reactions
Substitution (Ar)Electron-withdrawing groups+15–20%

What computational insights exist for the compound’s reactivity?

Methodological Answer:
While direct computational studies are limited, the bicyclo[3.1.0]hexane framework is hypothesized to exhibit:

  • Ring Strain : The fused cyclopropane rings introduce strain, enhancing susceptibility to ring-opening reactions (e.g., nucleophilic attack at the carbonyl groups) .
  • Electronic Effects : Electron-withdrawing nitrile groups stabilize the enolate intermediate during Michael additions, as evidenced by DFT studies on analogous systems .

How does this compound serve as a synthon in medicinal chemistry?

Methodological Answer:
The scaffold is pivotal for:

  • Cyclopropane Derivatives : Hydrolysis or substitution reactions yield spirocyclic or fused cyclopropanes, useful in bioactive molecule synthesis (e.g., androgen receptor binders) .
  • Pharmacophore Development : Derivatives like 3-(3-chlorophenyl)-substituted analogs show activity in receptor-binding assays, highlighting its role in drug discovery .

Q. Table 3: Applications in Drug Discovery

ApplicationDerivative ExampleBiological Target
Androgen Receptor Binding3-(3-Chlorophenyl)-substituted analogRat androgen receptors
Enzyme Inhibition6,6-Dimethyl variantsCyclooxygenase (hypothetical)

Are there contradictions in reported synthetic methodologies?

Methodological Answer:
Discrepancies arise in:

  • Yield Claims : Acid-catalyzed hydrolysis reports moderate yields (~50–60%), while Michael-initiated methods achieve >90%. This suggests substrate-specific efficiency.
  • Reaction Scalability : Electrocatalytic methods claim greener syntheses but lack yield data for direct comparison.

What safety protocols are critical for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to nitrile toxicity .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles (vapor pressure: 1.56E-09 mmHg) .
  • Waste Disposal : Neutralize acidic byproducts before disposal to prevent environmental contamination .

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